![molecular formula C22H16N6O2 B11955141 2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that features an indole core, a benzonitrile group, and a nitro-pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via nitration of pyridine followed by coupling with hydrazine to form the hydrazono group.
Coupling Reactions: The final step involves coupling the indole core with the nitro-pyridine moiety and the benzonitrile group using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amino derivatives of the nitro-pyridine moiety.
Substitution: Substituted indole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, or metabolic pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Nitro-Pyridine Compounds: Compounds such as 5-nitro-2-pyridinol and 5-nitro-2-pyridinecarboxylic acid share the nitro-pyridine moiety and have comparable chemical reactivity.
Uniqueness
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is unique due to its combination of an indole core, a benzonitrile group, and a nitro-pyridine moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Eigenschaften
Molekularformel |
C22H16N6O2 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[[3-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N6O2/c23-11-16-5-1-2-6-17(16)14-27-15-18(20-7-3-4-8-21(20)27)12-25-26-22-10-9-19(13-24-22)28(29)30/h1-10,12-13,15H,14H2,(H,24,26)/b25-12+ |
InChI-Schlüssel |
MWCKNBCIKNGDDP-BRJLIKDPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-])C#N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC=C(C=C4)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)


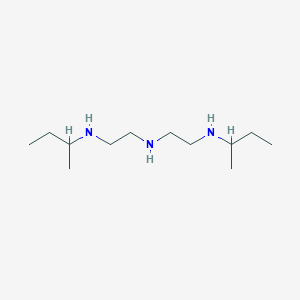
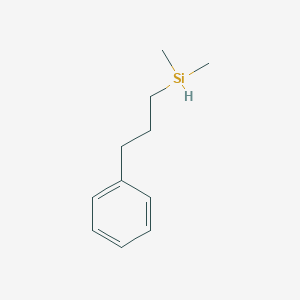
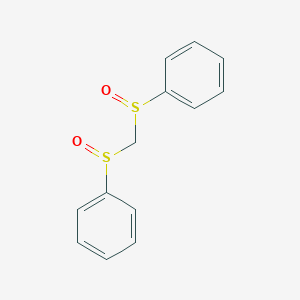


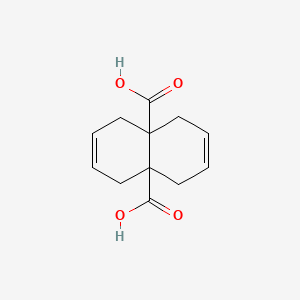
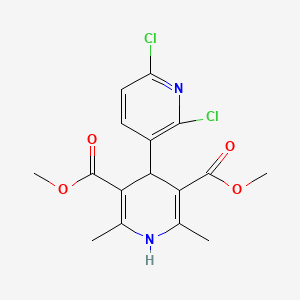

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

